molecular formula C16H33NO6Si B065743 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate CAS No. 159856-61-8

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate

Cat. No.: B065743
CAS No.: 159856-61-8
M. Wt: 363.52 g/mol
InChI Key: VSNLQJPIPDWENU-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate is an organic silicon compound with the molecular formula C13H31NO3Si. It is known for its transparent liquid state, lower viscosity, and higher reactivity . This compound has gained significant attention due to its potential therapeutic and environmental applications.

Preparation Methods

The synthesis of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves the reaction of 4-(Ethenyloxy)butanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as distillation or chromatography .

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyloxy group, leading to the formation of epoxides or other oxidized products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include water, oxidizing agents such as hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves its ability to form strong covalent bonds with various substrates. The ethenyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triethoxysilyl group can hydrolyze and condense to form siloxane bonds, which contribute to the stability and durability of the resulting materials. These molecular interactions and pathways make the compound highly versatile and effective in various applications.

Comparison with Similar Compounds

4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of ethenyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-ethenoxybutyl N-(3-triethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO6Si/c1-5-19-13-9-10-14-20-16(18)17-12-11-15-24(21-6-2,22-7-3)23-8-4/h5H,1,6-15H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLQJPIPDWENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCCCCOC=C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570196
Record name 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159856-61-8
Record name 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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